molecular formula C14H12Br2F2N2S3 B12331221 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole

4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole

Cat. No.: B12331221
M. Wt: 502.3 g/mol
InChI Key: XIBVQQJNECWCFJ-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered significant interest in the field of material science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of semiconducting polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction yields the desired compound with high purity and efficiency. The reaction conditions are carefully controlled to ensure the formation of the target compound without any significant side products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include N-Bromosuccinimide (NBS), dichlorobenzene, and various catalysts to facilitate the reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while redox reactions can produce different oxidation states of the compound.

Scientific Research Applications

4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole exerts its effects is primarily through its role as an electron acceptor in organic electronic devices . The compound’s unique structure allows it to efficiently accept and transport electrons, making it an essential component in the fabrication of high-performance electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole apart from similar compounds is its difluoro substitution, which enhances its electron-accepting properties and stability. This makes it particularly valuable in applications requiring high-performance materials with excellent electronic properties.

Properties

Molecular Formula

C14H12Br2F2N2S3

Molecular Weight

502.3 g/mol

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole

InChI

InChI=1S/C14H12Br2F2N2S3/c15-7-3-1-5(21-7)9-11(17)12(18)10(6-2-4-8(16)22-6)14-13(9)19-23-20-14/h1-4,9-14,19-20H

InChI Key

XIBVQQJNECWCFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2C3C(C(C(C2F)F)C4=CC=C(S4)Br)NSN3

Origin of Product

United States

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